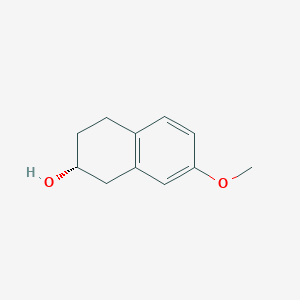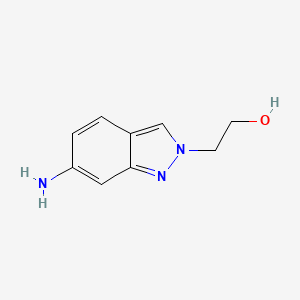
6-amino-2H-Indazole-2-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-2H-Indazole-2-ethanol is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various biologically active molecules and pharmaceuticals. The compound features an indazole core with an amino group at the 6th position and an ethanol group at the 2nd position, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2H-Indazole-2-ethanol typically involves the formation of the indazole ring followed by functionalization at specific positions. One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free reactions or the use of environmentally friendly catalysts to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-2H-Indazole-2-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The amino and ethanol groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can introduce various alkyl or acyl groups .
Applications De Recherche Scientifique
6-amino-2H-Indazole-2-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-amino-2H-Indazole-2-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism . This inhibition can modulate immune responses and has potential therapeutic applications in cancer and other diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-amino-2,3-dimethyl-2H-indazole: Similar structure but with methyl groups at the 2nd and 3rd positions.
2H-indazole-2-carboxylate derivatives: Variants with carboxylate groups at the 2nd position.
Indole derivatives: Compounds with an indole core, differing in the position and type of functional groups.
Uniqueness
6-amino-2H-Indazole-2-ethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-(6-aminoindazol-2-yl)ethanol |
InChI |
InChI=1S/C9H11N3O/c10-8-2-1-7-6-12(3-4-13)11-9(7)5-8/h1-2,5-6,13H,3-4,10H2 |
Clé InChI |
PLWLERLQCJUXFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN(N=C2C=C1N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)



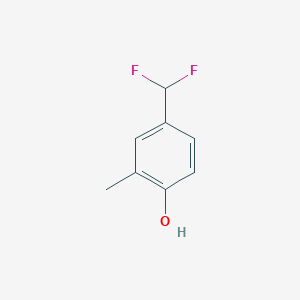

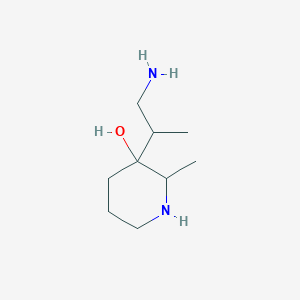

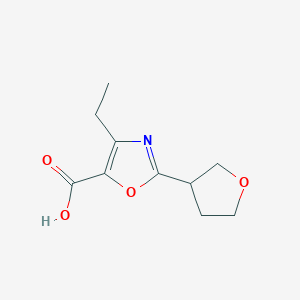

![Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13186427.png)
